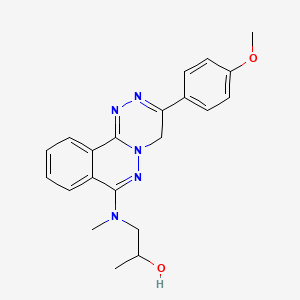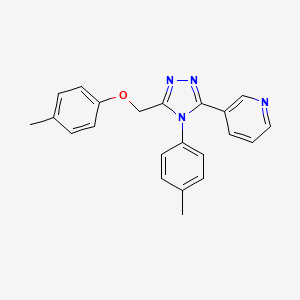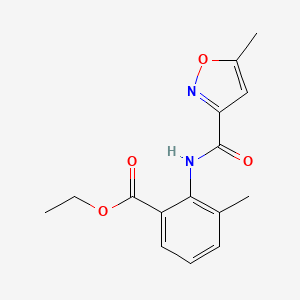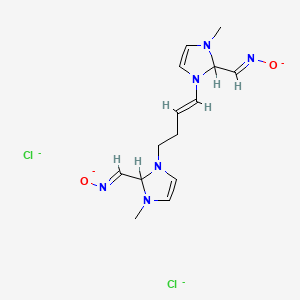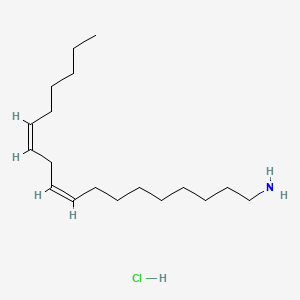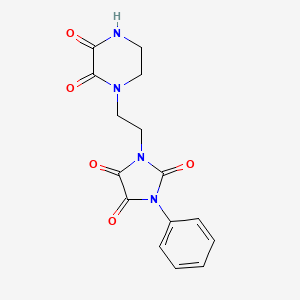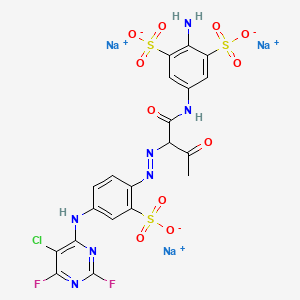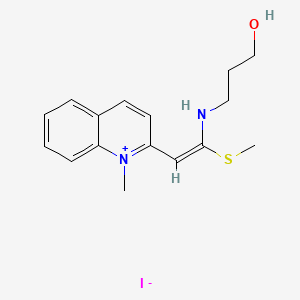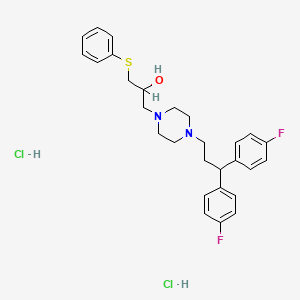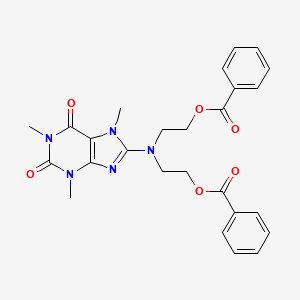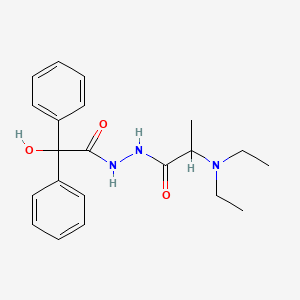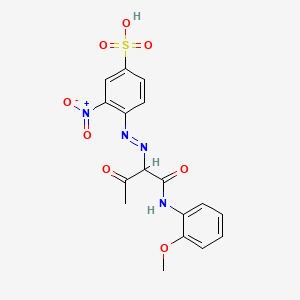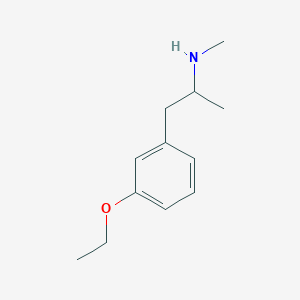
1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 0889897 is a chemical compound with significant importance in various scientific fields It is known for its unique properties and applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 0889897 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.
Intermediate Formation: The intermediate compound is then subjected to further reactions, including oxidation and reduction, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain BRN 0889897 in its pure form.
Industrial Production Methods
In an industrial setting, the production of BRN 0889897 is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, where the reaction is carried out in a single batch.
Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
BRN 0889897 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced using specific reducing agents to form reduced products.
Substitution: BRN 0889897 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce higher oxidation state compounds, while reduction may yield lower oxidation state compounds.
Scientific Research Applications
BRN 0889897 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 0889897 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The molecular targets and pathways involved include:
Enzyme Inhibition: BRN 0889897 can inhibit specific enzymes, leading to changes in metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
Properties
CAS No. |
102206-94-0 |
|---|---|
Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
1-ethylsulfanyl-6-methoxy-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H16N2OS/c1-3-18-14-13-10(6-7-15-14)11-8-9(17-2)4-5-12(11)16-13/h4-5,8,16H,3,6-7H2,1-2H3 |
InChI Key |
JTVQZSWLCLOCSV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NCCC2=C1NC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


